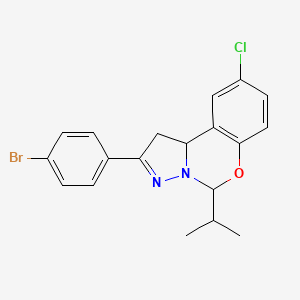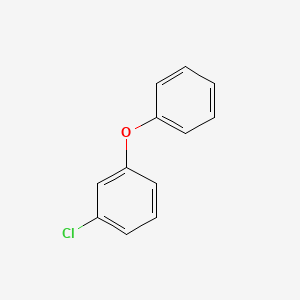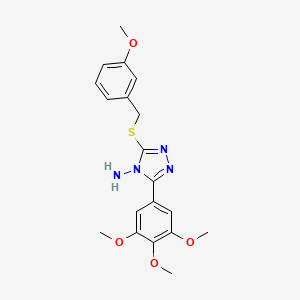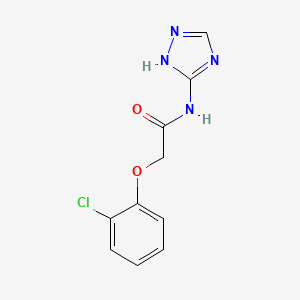
5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a tert-butyl group and a carboxylic acid moiety, along with a hydrazide linkage to a dichlorobenzylidene group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-keto ester with hydrazine hydrate under reflux conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Carboxylation: The carboxylic acid group is introduced through carboxylation of the pyrazole ring using carbon dioxide under high pressure.
Hydrazide Formation: The hydrazide linkage is formed by reacting the carboxylic acid with hydrazine hydrate.
Benzylidene Formation: Finally, the dichlorobenzylidene group is introduced through a condensation reaction with 2,6-dichlorobenzaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide linkage, forming corresponding oxides.
Reduction: Reduction reactions can target the dichlorobenzylidene group, converting it to a benzyl group.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazide linkage.
Reduction: Reduced forms of the dichlorobenzylidene group.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, it is used to study enzyme inhibition and protein-ligand interactions. Its structure allows it to bind to specific enzymes, making it useful in the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, it is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide involves its interaction with specific molecular targets. The hydrazide linkage and dichlorobenzylidene group allow it to form strong hydrogen bonds and hydrophobic interactions with enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5-Tert-butyl-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the dichlorobenzylidene group, making it less reactive in certain substitution reactions.
2,6-Dichlorobenzylidene hydrazide: Lacks the pyrazole ring, reducing its ability to participate in specific biological interactions.
5-Tert-butyl-2H-pyrazole-3-carboxylic acid (benzylidene)-hydrazide: Similar structure but without the chlorine atoms, affecting its reactivity and binding properties.
Uniqueness
The presence of both the tert-butyl group and the dichlorobenzylidene group in 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide provides a unique combination of steric hindrance and electronic effects. This makes it more selective in its interactions and allows for a broader range of chemical reactions compared to its analogs.
特性
分子式 |
C15H16Cl2N4O |
|---|---|
分子量 |
339.2 g/mol |
IUPAC名 |
5-tert-butyl-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16Cl2N4O/c1-15(2,3)13-7-12(19-20-13)14(22)21-18-8-9-10(16)5-4-6-11(9)17/h4-8H,1-3H3,(H,19,20)(H,21,22)/b18-8+ |
InChIキー |
VAZIDJNDWMWYCN-QGMBQPNBSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
正規SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002998.png)

![2,4-Bis[(dimethylamino)methyl]-6-methylphenol](/img/structure/B12003010.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B12003022.png)


![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)

![3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12003064.png)
![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)



![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)
